molecular formula C18H15ClN2O3 B11057640 (4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene

(4-Chlorophenyl)(7-cyclopropanecarbonyl-2,3-dihydro-1,4-benzodioxin-6-yl)diazene

Cat. No.: B11057640
M. Wt: 342.8 g/mol
InChI Key: GSLANQZSOXUARP-UHFFFAOYSA-N
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Description

{7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a diazenyl linkage, and a benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE typically involves multiple steps:

    Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.

    Diazenyl Linkage Formation: The diazenyl group is introduced through a diazotization reaction, where an amine group is converted to a diazonium salt, followed by coupling with an appropriate substrate.

    Benzodioxin Ring Construction: The benzodioxin ring is formed through a cyclization reaction, often involving the condensation of a catechol derivative with a suitable aldehyde or ketone.

    Final Coupling: The final step involves coupling the previously synthesized intermediates under specific conditions, such as using a base or a catalyst, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl linkage, leading to the formation of azo compounds.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or a catalyst.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, affecting cellular redox balance. The chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their function. The benzodioxin ring can engage in π-π interactions with aromatic residues in biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • {7-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE
  • {7-[(E)-2-(4-METHOXYPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE

Uniqueness

The uniqueness of {7-[(E)-2-(4-CHLOROPHENYL)-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}(CYCLOPROPYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

[6-[(4-chlorophenyl)diazenyl]-2,3-dihydro-1,4-benzodioxin-7-yl]-cyclopropylmethanone

InChI

InChI=1S/C18H15ClN2O3/c19-12-3-5-13(6-4-12)20-21-15-10-17-16(23-7-8-24-17)9-14(15)18(22)11-1-2-11/h3-6,9-11H,1-2,7-8H2

InChI Key

GSLANQZSOXUARP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2N=NC4=CC=C(C=C4)Cl)OCCO3

Origin of Product

United States

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